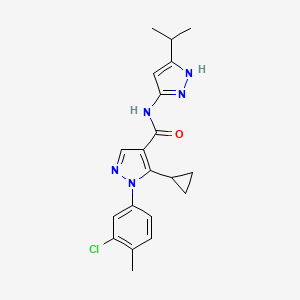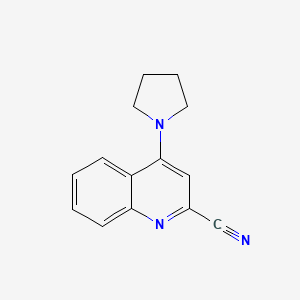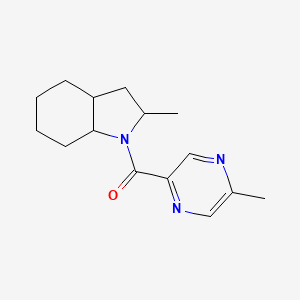![molecular formula C12H11ClN2O2S B7563327 3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B7563327.png)
3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-methylpyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrrolidine derivative that contains a benzoxazole ring and a thiol group. The molecular formula of this compound is C13H12ClNOS, and its molecular weight is 269.76 g/mol.
Mechanism of Action
The mechanism of action of 3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-methylpyrrolidin-2-one is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by inhibiting certain enzymes or signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It also exhibits anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to have anti-viral effects against certain viruses, including influenza and herpes simplex virus.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-methylpyrrolidin-2-one in lab experiments is its potent pharmacological activity. This makes it a useful tool for investigating the mechanisms of action of various enzymes and signaling pathways. However, one of the limitations of using this compound is its potential toxicity. Careful handling and proper safety precautions must be taken when working with this compound.
Future Directions
There are several potential future directions for research involving 3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-methylpyrrolidin-2-one. One area of interest is in the development of new drugs based on the molecular scaffold of this compound. Researchers are also investigating the potential use of this compound in the treatment of various diseases, including cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-methylpyrrolidin-2-one involves the reaction of 2-amino-5-chlorobenzoxazole with 2-chloroacetyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with sodium hydride and 1-methylpyrrolidin-2-one to obtain the final product. This method has been optimized to achieve high yield and purity of the compound.
Scientific Research Applications
3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-methylpyrrolidin-2-one has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is in the development of new drugs. This compound has been found to exhibit potent pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. It has also been investigated for its potential use as a scaffold for the design of new drugs.
properties
IUPAC Name |
3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-15-5-4-10(11(15)16)18-12-14-8-6-7(13)2-3-9(8)17-12/h2-3,6,10H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPNIYFNUISJOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)SC2=NC3=C(O2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole](/img/structure/B7563245.png)

![2-(3,4-dihydro-1H-isochromen-1-yl)-1-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)ethanone](/img/structure/B7563256.png)
![1-[[1-(Cyclopropanecarbonyl)piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B7563257.png)
![N-cyclohexyl-2-[5-(3-fluorophenyl)tetrazol-2-yl]-N-methylpropanamide](/img/structure/B7563265.png)

![(5-Bromothiophen-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B7563272.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B7563300.png)
![[1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol](/img/structure/B7563315.png)

![N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide](/img/structure/B7563329.png)
![N-[1-(4-fluorophenyl)ethyl]-N-methylpyrazine-2-carboxamide](/img/structure/B7563336.png)
